molecular formula C5H11NO B14189833 1-Nitrosopentane CAS No. 872584-28-6

1-Nitrosopentane

Cat. No.: B14189833
CAS No.: 872584-28-6
M. Wt: 101.15 g/mol
InChI Key: BBXJCPPZZIJGOR-UHFFFAOYSA-N
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Description

1-Nitrosopentane is an organic compound with the molecular formula C5H11NO It is a nitroso derivative of pentane, characterized by the presence of a nitroso group (-NO) attached to the first carbon atom of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrosopentane can be synthesized through several methods, including the direct nitrosation of pentane. This process typically involves the reaction of pentane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosopentane undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitrosopentane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and their derivatives.

    Biology: Studies have explored its potential as a biological probe for investigating nitrosative stress and related cellular processes.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the context of nitric oxide (NO) donor compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-nitrosopentane involves the release of nitric oxide (NO), a reactive nitrogen species. NO can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to a range of biological effects. The nitroso group can also undergo redox reactions, influencing cellular signaling pathways and modulating enzyme activity.

Comparison with Similar Compounds

    1-Nitropropane: Similar in structure but with a shorter carbon chain.

    1-Nitrobutane: Similar in structure but with a different carbon chain length.

    1-Nitrosohexane: Similar in structure but with a longer carbon chain.

Uniqueness: 1-Nitrosopentane is unique due to its specific carbon chain length and the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. Its intermediate chain length makes it a versatile compound for various applications, balancing the properties of shorter and longer nitrosoalkanes.

Properties

CAS No.

872584-28-6

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-nitrosopentane

InChI

InChI=1S/C5H11NO/c1-2-3-4-5-6-7/h2-5H2,1H3

InChI Key

BBXJCPPZZIJGOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=O

Origin of Product

United States

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